N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline
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Overview
Description
N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline is a chemical compound known for its unique structure and properties It features a dichlorophenoxy group attached to a but-2-yn-1-yl chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkyne under basic conditions to form the 2,4-dichlorophenoxybut-2-yne intermediate.
Coupling with Aniline: The intermediate is then reacted with N-methylaniline in the presence of a coupling agent such as palladium catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-ethylaniline
- N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-propylaniline
Uniqueness
N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline is unique due to its specific structural features, such as the presence of the dichlorophenoxy group and the but-2-yn-1-yl chain
Properties
CAS No. |
54185-99-8 |
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Molecular Formula |
C17H15Cl2NO |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
N-[4-(2,4-dichlorophenoxy)but-2-ynyl]-N-methylaniline |
InChI |
InChI=1S/C17H15Cl2NO/c1-20(15-7-3-2-4-8-15)11-5-6-12-21-17-10-9-14(18)13-16(17)19/h2-4,7-10,13H,11-12H2,1H3 |
InChI Key |
HBKDZXSCGFTQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#CCOC1=C(C=C(C=C1)Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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